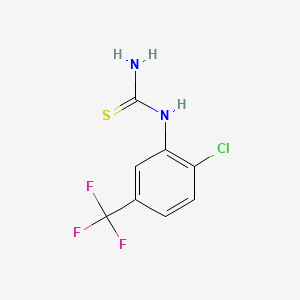

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEQZLQDKSFFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371534 | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21714-35-2 | |

| Record name | N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a synthetic organosulfur compound that has garnered interest within the scientific community for its potential biological activities. As a member of the thiourea class of compounds, which are known for a wide range of pharmacological effects, this particular derivative is a subject of investigation for its antimicrobial and other therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a detailed exploration of its likely mechanism of action as an inhibitor of bacterial DNA gyrase and topoisomerase IV.

Chemical Properties

This compound is a solid at room temperature. Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 21714-35-2 | [1] |

| Molecular Formula | C₈H₆ClF₃N₂S | [2] |

| Molecular Weight | 254.66 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | (2-Chloro-5-trifluoromethyl)phenylthiourea, N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | [2] |

| Physical Form | Solid | [3] |

| Melting Point | 139-141 °C | |

| Boiling Point | 288.1 °C at 760 mmHg | |

| SMILES String | S=C(N)NC1=C(Cl)C=C(C=C1)C(F)(F)F | [3] |

| InChI Key | NGMNPJFSRGLGIO-UHFFFAOYSA-N | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of N-aryl thioureas is a well-established chemical transformation. A common and effective method involves the reaction of an appropriately substituted aniline with an isothiocyanate. In the absence of a specific published procedure for this exact compound, the following protocol is a generalized yet detailed method that can be readily adapted.

Reaction Scheme:

References

Spectroscopic Profile of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The predictions are derived from established chemical shift and absorption frequency ranges for the functional groups and structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| NH (Thiourea) | 8.0 - 9.5 (broad singlet) | C=S (Thiourea) | 180 - 185 |

| NH₂ (Thiourea) | 7.0 - 8.0 (broad singlet) | C-Cl | 130 - 135 |

| Aromatic H (position 6) | ~ 7.8 (doublet) | C-CF₃ | 125 - 130 (quartet) |

| Aromatic H (position 4) | ~ 7.6 (doublet of doublets) | CF₃ | 120 - 125 (quartet) |

| Aromatic H (position 3) | ~ 7.4 (doublet) | Aromatic C-N | 138 - 142 |

| Aromatic C-H | 120 - 130 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretching (Thiourea) | 3400 - 3200 | Medium to Strong, Broad |

| C-H Stretching (Aromatic) | 3100 - 3000 | Medium |

| C=S Stretching (Thiourea) | 1400 - 1300 | Strong |

| C-N Stretching | 1350 - 1250 | Medium to Strong |

| C-F Stretching (Trifluoromethyl) | 1350 - 1100 | Strong |

| C-Cl Stretching | 800 - 600 | Medium to Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Expected Fragmentation Pattern:

The primary fragmentation pathways are anticipated to involve the cleavage of the thiourea side chain and fragmentation of the aromatic ring. Key expected fragments include:

-

[M - NH₂]⁺: Loss of the amino group.

-

[M - S]⁺ and [M - SH]⁺: Loss of sulfur or a thiol radical.

-

[Cl(CF₃)C₆H₃NCS]⁺: Isothiocyanate fragment.

-

[Cl(CF₃)C₆H₃NH₂]⁺: 2-Chloro-5-(trifluoromethyl)aniline fragment.

-

Fragments corresponding to the loss of Cl, CF₃, or both from the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Spectral Width: 0-200 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific sample preparation is required for ATR-FTIR. Ensure the sample is a dry, solid powder.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV.[1]

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Scan Range: m/z 40-500

-

-

Data Acquisition and Processing:

-

Acquire the mass spectrum.

-

The data system will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic pattern of chlorine-containing fragments.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Technical Whitepaper: [2-chloro-5-(trifluoromethyl)phenyl]thiourea

CAS Number: 21714-35-2

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry. This document provides a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its biological activities, with a particular focus on its potential as an antimicrobial agent. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the study of this compound and its analogues.

Physicochemical and Structural Data

The fundamental properties of [2-chloro-5-(trifluoromethyl)phenyl]thiourea are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 21714-35-2 |

| Molecular Formula | C₈H₆ClF₃N₂S |

| Molecular Weight | 254.66 g/mol |

| Synonyms | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea |

| Physical Appearance | Typically a solid at room temperature |

| SMILES Code | NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)Cl |

| InChI Key | InChI=1S/C8H6ClF3N2S/c9-5-2-1-4(8(10,11,12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |

Synthesis and Experimental Protocols

The synthesis of [2-chloro-5-(trifluoromethyl)phenyl]thiourea is typically achieved through the reaction of the corresponding isothiocyanate with ammonia. A generalized, adaptable protocol is provided below.

Synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

Principle: This synthesis involves the nucleophilic addition of an amine (in this case, ammonia) to the electrophilic carbon of an isothiocyanate group. The reaction is generally straightforward and proceeds with high yield.

Materials and Reagents:

-

2-chloro-5-(trifluoromethyl)phenyl isothiocyanate

-

Ammonium hydroxide solution (28-30%)

-

Ethanol or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (for workup, if necessary)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or THF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution (approx. 5-10 equivalents) dropwise to the stirred isothiocyanate solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield [2-chloro-5-(trifluoromethyl)phenyl]thiourea as a solid.

Biological Activity and Mechanism of Action

Thiourea derivatives, especially those containing trifluoromethyl and chloro-substituents, are recognized for their potent biological activities, particularly as antimicrobial agents.[1][2] These compounds often exhibit strong inhibitory effects against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA).[3][4]

Antimicrobial Activity

The primary mechanism of antibacterial action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development.[6]

-

DNA Gyrase (GyrA/GyrB): Introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication.

-

Topoisomerase IV (ParC/ParE): Primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication.

Inhibition of these enzymes by compounds like [2-chloro-5-(trifluoromethyl)phenyl]thiourea leads to the stabilization of the enzyme-DNA cleavage complex.[7] This traps the enzyme on the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing

To quantify the antimicrobial efficacy of [2-chloro-5-(trifluoromethyl)phenyl]thiourea, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Materials and Reagents:

-

Test compound: [2-chloro-5-(trifluoromethyl)phenyl]thiourea

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

Experimental Protocol:

-

Compound Preparation: Prepare a stock solution of the thiourea compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using MHB, typically from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.

Conclusion

[2-chloro-5-(trifluoromethyl)phenyl]thiourea represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potent antimicrobial activity, mediated through the inhibition of essential bacterial enzymes, make it a compelling subject for further investigation. The protocols and data presented in this whitepaper provide a solid foundation for researchers to explore the full potential of this and related thiourea derivatives in the ongoing search for new drugs to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea molecular weight

An In-Depth Technical Guide on N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea

This whitepaper provides a comprehensive technical overview of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, a molecule of interest for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, and potential biological activities, supported by experimental data from related compounds.

Physicochemical Properties

N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea is a halogenated aromatic thiourea derivative. Its chemical structure combines a chlorinated and trifluoromethylated phenyl ring with a thiourea moiety, contributing to its potential as a bioactive compound.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃N₂S |

| Molecular Weight | 254.66 g/mol |

| CAS Number | 21714-35-2 |

| Appearance | Solid (form may vary) |

| Melting Point | 139-141 °C |

Synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea

The synthesis of N-aryl thioureas can be achieved through several established methods. A common and effective approach involves the reaction of the corresponding aromatic amine with an isothiocyanate. In the absence of a commercially available isothiocyanate, it can be generated in situ from the amine.

General Experimental Protocol for Synthesis

A widely used method for the synthesis of N-aryl thioureas is the reaction of an amine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (TCDI), or by reacting an amine with an isothiocyanate. Below is a generalized protocol that can be adapted for the synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea.

Materials:

-

2-Chloro-5-(trifluoromethyl)aniline

-

Ammonium thiocyanate or Potassium thiocyanate

-

Anhydrous acetone or other suitable aprotic solvent

-

Hydrochloric acid or an acyl chloride (e.g., benzoyl chloride)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the Isothiocyanate (if not commercially available): A solution of 2-chloro-5-(trifluoromethyl)aniline in a dry solvent like acetone is treated with a thiocarbonyl source. For instance, reaction with thiophosgene or the activation of thiocyanate salts with an acyl chloride can generate the corresponding isothiocyanate in situ.

-

Reaction with Ammonia equivalent: The isothiocyanate is then reacted with a source of ammonia, or in the case of direct synthesis from an amine and a thiocyanate salt, the reaction proceeds through an intermediate that rearranges to the thiourea.

-

Workup and Purification: The reaction mixture is typically poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea.

Spectroscopic Data of Related Thiourea Derivatives

| Spectroscopic Data | Expected Characteristics for Aryl Thioureas |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Broad singlets for the N-H protons of the thiourea moiety, typically observed between 8.0 and 10.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. The thiocarbonyl (C=S) carbon typically appears downfield, around 180 ppm. The CF₃ carbon signal would show coupling with fluorine. |

| FT-IR (cm⁻¹) | N-H stretching vibrations around 3100-3400 cm⁻¹. C=S stretching vibration in the region of 1300-1400 cm⁻¹. C-F stretching vibrations typically observed between 1000-1400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic pattern characteristic of a molecule containing chlorine. |

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the trifluoromethyl group and chlorine atom in N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea may enhance its lipophilicity and electronic properties, potentially leading to increased bioactivity.

Antimicrobial Activity

Many thiourea derivatives containing trifluoromethylphenyl moieties have demonstrated significant antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Potential Signaling Pathway Inhibition:

A plausible mechanism of antibacterial action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, and repair in bacteria, making them excellent targets for antimicrobial agents. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Anticancer Activity

Thiourea derivatives have also been investigated for their potential as anticancer agents. The mechanisms are varied but can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The specific signaling pathways targeted by N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea would require further investigation, but related compounds have been shown to interfere with key cellular processes in cancer cells.

Experimental Protocols for Biological Assays

To evaluate the biological activity of N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, a series of standardized in vitro assays would be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Outline:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea is a compound with significant potential for applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Its synthesis is achievable through established chemical routes, and its biological activity is supported by extensive research on related thiourea derivatives. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration of novel thiourea-based compounds.

References

A Technical Deep Dive into the Biological Activities of Trifluoromethylphenyl Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is in turn bonded to two nitrogen atoms, have emerged as a versatile scaffold in medicinal chemistry. The incorporation of a trifluoromethylphenyl moiety into the thiourea backbone has been shown to significantly enhance a range of biological activities, making these compounds promising candidates for drug discovery and development. The trifluoromethyl group, with its high electronegativity and lipophilicity, can modulate the physicochemical properties of the parent molecule, leading to improved cell permeability, metabolic stability, and target binding affinity. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of trifluoromethylphenyl thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of Trifluoromethylphenyl Thiourea Derivatives

The general synthetic route for N-aryl-[3-(trifluoromethyl)phenyl]thiourea derivatives involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isothiocyanate in an anhydrous solvent such as acetonitrile. The reaction mixture is typically stirred at room temperature for 24 hours. Following the reaction, the solvent is removed, and the resulting residue is purified by column chromatography to yield the desired thiourea derivative.[1]

Anticancer and Cytotoxic Activity

Several studies have highlighted the potent cytotoxic effects of trifluoromethylphenyl thiourea derivatives against various cancer cell lines. These compounds often exhibit greater efficacy than established chemotherapeutic agents like cisplatin.[1]

Quantitative Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10e (containing 3,5-bis(trifluoromethyl)phenyl moiety) | NCI-H460 (Lung) | 1.86 | [2] |

| Colo-205 (Colon) | 9.92 | [2] | |

| HCT116 (Colon) | 6.42 | [2] | |

| MDA-MB-231 (Breast) | 8.21 | [2] | |

| MCF-7 (Breast) | 9.19 | [2] | |

| HepG2 (Liver) | 6.21 | [2] | |

| PLC/PRF/5 (Liver) | 7.82 | [2] | |

| Compound 2 (3,4-dichlorophenyl substituent) | SW480 (Colon) | 7.3 - 9.0 | [1] |

| Compound 8 (4-trifluoromethylphenyl substituent) | SW480 (Colon) | 7.3 - 9.0 | [1] |

| Compound 2 | SW620 (Colon) | 1.5 - 8.9 | [1] |

| Compound 8 | SW620 (Colon) | 1.5 - 8.9 | [1] |

| Compound 9 | HCT116 (Colon) | 17.8 | [3] |

| HePG2 (Liver) | 12.4 | [3] | |

| HOS (Bone) | 17.6 | [3] | |

| Compound 7 | PACA2 (Pancreatic) | 44.4 | [3] |

| Compound 8 | PACA2 (Pancreatic) | 22.4 | [3] |

Mechanism of Action: Pro-apoptotic Activity

Studies have shown that the cytotoxic effects of these derivatives are, at least in part, due to the induction of apoptosis. For instance, compounds 1 , 2 , and 8 have been observed to exert strong pro-apoptotic activity in cancer cells.[1] Furthermore, some derivatives have been found to down-regulate genes involved in DNA repair, such as PALB2, BRCA1, and BRCA2, in specific cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of trifluoromethylphenyl thiourea derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture : Cancer cell lines are cultured in appropriate media (e.g., MEM, RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

Cell Seeding : Cells are harvested at 80-90% confluency and seeded into 96-well plates at a specific density.

-

Compound Treatment : After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition : MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity

Trifluoromethylphenyl thiourea derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi.

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derivatives 3, 5, 6, 9, 15, 24, 27 | Gram-positive cocci | 0.25 - 16 | [4] |

| Acylthiourea Derivatives | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | 0.15 - 2.5 (mg/mL) | [5] |

| Compound 8 | Bacillus mycoides, Escherichia coli, Candida albicans | 4.88 | [3] |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Methicillin-resistant Staphylococci (19 strains) | 2 | [6] |

| Halogenphenylthiourea complexes | Mycobacteria | 4-fold stronger than isoniazid | [7] |

Mechanism of Action: Inhibition of Bacterial Enzymes

A key mechanism underlying the antibacterial activity of these compounds is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[8] Molecular docking studies have suggested that these derivatives can fit into the active sites of these enzymes, leading to their inhibition and subsequent bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method.

-

Microorganism Preparation : A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution : Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the standardized microbial suspension.

-

Controls : Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, trifluoromethylphenyl thiourea derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.

Quantitative Data Summary: Enzyme Inhibition

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| Compound 1 | Acetylcholinesterase (AChE) | 27.05 | [9] |

| Butyrylcholinesterase (BChE) | 22.60 | [9] | |

| Compound 3 | Acetylcholinesterase (AChE) | 50 | [10] |

| Butyrylcholinesterase (BChE) | 60 | [10] | |

| Fluorophenylthiourea derivatives | α-Glycosidase, α-Amylase | Inhibition at nM levels | [11] |

Experimental Protocol: Anticholinesterase Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using Ellman's method.[9]

-

Reagent Preparation : Solutions of the test compounds, AChE (from electric eel) or BChE (from equine serum), and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a phosphate buffer (pH 8.0). Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) is also prepared.

-

Reaction Mixture : The enzyme solution is incubated with the test compound for a specific period.

-

Substrate Addition : The substrate is added to initiate the enzymatic reaction, which produces thiocholine.

-

Color Development : Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement : The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

Data Analysis : The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme. The IC50 value is then determined.

Conclusion

Trifluoromethylphenyl thiourea derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating detailed mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring the potential for these derivatives to overcome drug resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this versatile chemical class.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Potential Mechanism of Action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their broad spectrum of biological activities. While direct and extensive research on this specific molecule is limited, this guide synthesizes the current understanding of its potential mechanisms of action by examining structurally related analogs, particularly 3-(trifluoromethyl)phenylthiourea derivatives. The primary proposed mechanisms include the induction of apoptosis in cancer cells through intrinsic and extrinsic pathways, modulation of inflammatory signaling by inhibiting interleukin-6 (IL-6) secretion, and potential antibacterial activity via inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the cytotoxic and potential antimicrobial effects, detailed experimental protocols for assessing these activities, and visual representations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

Thiourea derivatives are a versatile class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] The inclusion of a trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, often leading to improved pharmacological profiles. The subject of this guide, this compound, combines the thiourea scaffold with a chloro- and trifluoromethyl-substituted phenyl ring, suggesting a high potential for potent biological activity. This guide will explore the likely mechanisms of action based on studies of closely related analogs.

Potential Anticancer Activity

The most well-documented activity for structurally similar thiourea derivatives is their cytotoxic effect on cancer cells. The proposed mechanisms primarily revolve around the induction of apoptosis and the modulation of inflammatory cytokines.

Induction of Apoptosis

Studies on 3-(trifluoromethyl)phenylthiourea analogs have demonstrated potent pro-apoptotic activity in various cancer cell lines, including colon, prostate, and leukemia.[2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds appears to be a key mechanism of their anticancer efficacy.

dot

Caption: Proposed apoptotic pathways initiated by the thiourea compound.

Inhibition of Interleukin-6 (IL-6) Secretion

Interleukin-6 is a pleiotropic cytokine with a significant role in inflammation and cancer progression. Elevated levels of IL-6 are associated with tumor growth, metastasis, and resistance to therapy. Analogs of this compound have been shown to act as inhibitors of IL-6 secretion in colon cancer cells.[2] This anti-inflammatory activity may contribute to their overall anticancer effects.

dot

Caption: Mechanism of IL-6 secretion inhibition in cancer cells.

Potential Antibacterial Activity

Thiourea derivatives have been investigated for their antibacterial properties. A significant mechanism of action identified for related compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.

dot

Caption: Inhibition of bacterial DNA replication via topoisomerase inhibition.

Quantitative Data

The following table summarizes the cytotoxic activity of structurally similar 3-(trifluoromethyl)phenylthiourea derivatives against various human cancer cell lines.[2] The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound (Analog) | SW480 (Colon Cancer) IC50 (µM) | SW620 (Metastatic Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 7.3 ± 0.81 | 8.9 ± 0.92 | 1.5 ± 0.11 | 2.4 ± 0.23 | > 50 |

| 1-[3-(Trifluoromethyl)phenyl]-3-(4-trifluoromethylphenyl)thiourea | 8.1 ± 0.75 | 6.4 ± 0.58 | 2.9 ± 0.27 | 3.1 ± 0.33 | > 50 |

| Cisplatin (Reference) | 9.0 ± 0.95 | 11.2 ± 1.23 | 4.5 ± 0.48 | 1.8 ± 0.19 | 12.5 ± 1.31 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on analogous thiourea derivatives.[2]

dot

Caption: Workflow for assessing cytotoxicity using the MTT assay.

-

Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiourea compound dissolved in a suitable solvent (e.g., DMSO). Control wells receive only the solvent.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization buffer (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

-

Cell Treatment: Cells are treated with the thiourea compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Interleukin-6 Quantification (ELISA)

This protocol describes the measurement of IL-6 levels in cell culture supernatants.

-

Cell Culture and Treatment: Cancer cells are cultured and treated with the thiourea compound as in the cytotoxicity assay.

-

Supernatant Collection: After the treatment period, the cell culture medium (supernatant) is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of IL-6 in the supernatant is quantified using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with an anti-IL-6 antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

-

Data Analysis: The absorbance is read on a microplate reader, and the IL-6 concentration is determined by comparison to a standard curve.

Conclusion

This compound holds promise as a bioactive molecule with potential applications in oncology and infectious diseases. Based on the evidence from structurally related compounds, its primary mechanism of action in cancer is likely the induction of apoptosis and the suppression of pro-inflammatory signaling through the inhibition of IL-6. Furthermore, its potential to inhibit bacterial DNA gyrase and topoisomerase IV suggests it may also serve as a lead compound for the development of new antibacterial agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential. Further research is warranted to elucidate the precise molecular targets and to validate these proposed mechanisms of action for this compound specifically.

References

In Silico Modeling of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 1-(2-chloro-5-(trifluoromethyl)phenyl)thiourea, a compound of interest in medicinal chemistry due to the known biological activities of related thiourea derivatives. This document outlines its chemical properties, potential biological activities, and detailed protocols for in silico analysis, including molecular docking and ADMET prediction. Furthermore, it presents experimental procedures for its synthesis and biological evaluation to facilitate the validation of computational models. The integration of computational and experimental data aims to accelerate the discovery and development of novel therapeutic agents based on the thiourea scaffold.

Introduction

Thiourea derivatives are a versatile class of organic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The presence of a thiocarbonyl group and two nitrogen atoms allows for diverse structural modifications, making them a prime scaffold in drug discovery. The specific compound, this compound, incorporates a trifluoromethylphenyl moiety, which is known to enhance the biological activity of various compounds, and a chloro substitution that can influence its electronic and steric properties.

In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of a compound's behavior and properties before its actual synthesis and testing, thus saving time and resources. This guide details the application of computational methods to predict the biological activity and pharmacokinetic profile of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties:

| Property | Value |

| Molecular Formula | C₈H₆ClF₃N₂S |

| Molecular Weight | 254.66 g/mol |

| CAS Number | 21714-35-2 |

| Appearance | Solid |

| SMILES | S=C(N)NC1=CC(=C(C=C1)Cl)C(F)(F)F |

| InChI Key | NGMNPJFSRGLGIO-UHFFFAOYSA-N |

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the activities of structurally similar compounds, particularly those with a 3-(trifluoromethyl)phenylthiourea core, suggest potential antimicrobial and anticancer properties.

Anticancer Activity

A study on 3-(trifluoromethyl)phenylthiourea analogs revealed significant cytotoxic activity against various human cancer cell lines.[1] The presence of chloro and trifluoromethyl groups on the phenyl ring is often associated with enhanced anticancer potential. The table below summarizes the cytotoxic activity (IC₅₀ values) of closely related compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM)[1] |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 1.5 |

| SW620 (Colon) | 2.1 | |

| PC3 (Prostate) | 2.9 | |

| K-562 (Leukemia) | 2.5 | |

| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 8.9 |

| SW620 (Colon) | 4.6 | |

| PC3 (Prostate) | 5.1 | |

| K-562 (Leukemia) | 2.8 |

Antimicrobial Activity

In Silico Modeling Workflow

The following workflow outlines the computational investigation of this compound.

In Silico Modeling Workflow

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding affinity and interaction patterns of this compound with a potential biological target (e.g., the B-subunit of DNA gyrase from Staphylococcus aureus, PDB ID: 2XCS).[3]

Methodology:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Target Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or known active site residues.

-

Perform the docking simulation using software such as AutoDock Vina or MOE.[4]

-

Generate multiple binding poses and rank them based on their docking scores (binding affinity).

-

-

Analysis of Results:

-

Analyze the top-ranked docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Visualize the ligand-protein complex to understand the binding mode.

-

ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Methodology:

-

Input:

-

Use the SMILES string of the compound as input for web-based ADMET prediction tools (e.g., SwissADME, pkCSM).

-

-

Prediction of Physicochemical Properties and Lipophilicity:

-

Calculate properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and solubility.

-

-

Pharmacokinetic Prediction:

-

Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict total clearance.

-

-

Toxicity Prediction:

-

Predict properties such as AMES toxicity (mutagenicity), hepatotoxicity, and skin sensitization.

-

-

Drug-Likeness Evaluation:

-

Evaluate compliance with Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber).

-

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound to validate the in silico findings.

Synthesis Protocol

This protocol describes the synthesis of this compound from 2-chloro-5-(trifluoromethyl)aniline.

Synthesis Workflow

Materials:

-

2-Chloro-5-(trifluoromethyl)aniline

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of hydrochloric acid and water.

-

Add ammonium thiocyanate (1.1 equivalents) to the solution.

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Antimicrobial Screening Protocol: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[5][6]

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Add the standardized bacterial suspension to each well.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Screening Protocol: MTT Assay

This protocol assesses the cytotoxic activity of the compound against cancer cell lines.[7]

Materials:

-

Test compound

-

Cancer cell lines (e.g., SW480, PC3)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By integrating computational predictions with experimental validation, researchers can efficiently explore the therapeutic potential of this and other novel thiourea derivatives. The detailed protocols for synthesis, biological screening, and in silico analysis are intended to serve as a valuable resource for scientists in the field of drug discovery and development, ultimately contributing to the advancement of new and effective therapeutic agents.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information on the solubility of the compound 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea. Due to a lack of quantitative solubility data in publicly accessible literature, this document focuses on summarizing its known physicochemical properties, qualitative solubility insights derived from related studies, and a generalized experimental protocol for solubility determination. Furthermore, a potential antimicrobial mechanism of action for this class of compounds is illustrated, along with a workflow for solubility testing.

Introduction

This compound (CAS No. 21714-35-2) is a halogenated aromatic thiourea derivative. Compounds within this chemical class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its application in drug discovery and development, enabling appropriate formulation, handling, and execution of biological assays. This guide aims to consolidate the available data and provide practical methodologies for researchers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21714-35-2 | [3][4] |

| Molecular Formula | C₈H₆ClF₃N₂S | [3][4] |

| Molecular Weight | 254.66 g/mol | [3][4] |

| Melting Point | 139-141 °C | [3][4] |

| Appearance | Solid | |

| LogP | 3.78760 | [5] |

Solubility Profile

Insights into its potential solubility in organic solvents can be inferred from studies on structurally related thiourea derivatives that are evaluated for biological activity. For in vitro antimicrobial and anticancer assays, compounds of this class are often dissolved in polar aprotic solvents.

Table 2: Qualitative Solubility and Solvent Usage for Related Thiourea Derivatives

| Solvent | Application Context | Compound Class | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Preparation of stock solutions for in vitro antimicrobial and anticancer screening. | Thiourea derivatives | [6] |

| Ethanol | Recrystallization and purification of synthesized thiourea derivatives. | Phenylthiourea derivatives | [7] |

| Acetone | Solvent for the synthesis of phenylthiourea derivatives. | Phenylthiourea derivatives | [7] |

Based on the common practices for similar compounds, it is anticipated that this compound would exhibit good solubility in polar aprotic solvents such as DMSO and potentially in lower alcohols like ethanol.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of reaching a saturated solution.[8]

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, ethanol, acetone, etc.)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Dilution: Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart of the general experimental procedure for determining the solubility of a solid compound.

Potential Biological Signaling Pathway

Several studies on thiourea derivatives with halogen and trifluoromethyl substitutions have indicated their potential as antimicrobial agents. A proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][9] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Diagram 2: Proposed Antimicrobial Mechanism of Action

References

- 1. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 21714-35-2 Cas No. | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | Apollo [store.apolloscientific.co.uk]

- 4. CAS 21714-35-2 | 7867-7-X2 | MDL MFCD00041155 | 1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea | SynQuest Laboratories [synquestlabs.com]

- 5. [2-chloro-5-(trifluoromethyl)phenyl]thiourea, CasNo.21714-35-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unlocking the Anticancer Potential of Halogenated Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the diverse scaffolds explored, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. The incorporation of halogen atoms into the thiourea backbone has been shown to significantly enhance their cytotoxic and antiproliferative properties. This technical guide provides an in-depth overview of the anticancer potential of halogenated thiourea compounds, focusing on their synthesis, mechanism of action, and experimental evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Data Presentation: Cytotoxic Activity of Halogenated Thiourea Derivatives

The following tables summarize the in vitro anticancer activity of various halogenated thiourea compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response), providing a quantitative measure of the compounds' potency.

Table 1: Cytotoxicity (IC50, µM) of 3-(Trifluoromethyl)phenylthiourea Analogs [1]

| Compound | SW480 (Colon) | SW620 (Colon) | PC3 (Prostate) | K-562 (Leukemia) | HaCaT (Normal) |

| 1 (3,4-dichloro) | 7.3 ± 1.2 | 8.9 ± 2.1 | 13.7 ± 7.0 | 4.5 ± 0.9 | > 50 |

| 2 (3,4-dichloro) | 7.3 ± 1.2 | 8.9 ± 2.1 | 13.7 ± 7.0 | 4.5 ± 0.9 | > 50 |

| 3 (4-CF3) | 12.7 ± 1.5 | 15.6 ± 4.1 | 6.9 ± 1.6 | 10.2 ± 2.5 | > 50 |

| 4 (4-CF3) | 12.7 ± 1.5 | 15.6 ± 4.1 | 6.9 ± 1.6 | 10.2 ± 2.5 | > 50 |

| 5 (3,5-diCF3) | 9.0 ± 2.3 | 11.2 ± 3.4 | 18.2 ± 5.6 | 7.8 ± 1.9 | > 50 |

| 8 (4-CF3) | 1.5 ± 0.3 | 2.1 ± 0.5 | 6.9 ± 1.6 | 12.9 ± 3.1 | > 50 |

| 9 (4-Cl) | 10.2 ± 2.5 | 12.9 ± 3.1 | 21.3 ± 6.8 | 10.2 ± 2.5 | > 50 |

| Cisplatin | 10.5 ± 2.1 | 13.2 ± 3.3 | 15.7 ± 4.2 | 8.9 ± 2.2 | 5.2 ± 1.3 |

| Doxorubicin | 0.8 ± 0.2 | 1.1 ± 0.3 | 2.3 ± 0.6 | 0.5 ± 0.1 | 0.9 ± 0.2 |

Table 2: Cytotoxicity (IC50, µM) of Halogenated bis-Phenylthiourea Derivatives [2][3]

| Compound | SW480 (Colon) | K-562 (Leukemia) | PC3 (Prostate) |

| 1a | < 10.7 | Potent | - |

| 2b | - | < 10.7 | - |

| 3a | < 10.7 | < 10.7 | - |

| 3b | < 10.7 | - | - |

| 4a | - | < 10.7 | - |

| 5d | - | - | < 10.7 |

| 5j | < 10.7 | - | - |

| Cisplatin | > 10.7 | > 10.7 | > 10.7 |

Table 3: Cytotoxicity (GI50, µM) of p-Nitrodiarylthiourea Analogs [4]

| Compound | MCF-7 (Breast) | T-47D (Breast) | MDA-MB-453 (Breast) | LNCaP (Prostate) |

| 7 | 3.16 | 2.53 | 4.77 | 3.54 |

Table 4: Cytotoxicity (IC50, µM) of Thiourea Derivatives Bearing a Benzodioxole Moiety [5]

| Compound | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |

| 7 | 1.11 | 1.74 | 7.0 |

| Doxorubicin | 8.29 | 7.46 | 4.56 |

Table 5: Cytotoxicity (IC50, µM) of Fluorinated Thiourea Derivatives [6]

| Compound | HepG2 (Liver) |

| 4a | 4.8 |

| 5-Fluorouracil | 4.9 |

| Cisplatin | 18.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of halogenated thiourea compounds.

Synthesis of Halogenated Thiourea Derivatives

A general and efficient method for the synthesis of halogenated thiourea derivatives involves the reaction of a substituted phenylisothiocyanate with an appropriate aromatic amine.[2][3]

Materials:

-

Substituted phenylisothiocyanate (e.g., 4-chlorophenylisothiocyanate)

-

Aromatic amine (e.g., 3,4-dichloroaniline)

-

Anhydrous solvent (e.g., acetonitrile, ethanol)

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Dissolve equimolar amounts of the substituted phenylisothiocyanate and the aromatic amine in the anhydrous solvent in a round-bottom flask.

-

Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash it with a cold solvent, and dry it under a vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., SW480, PC3, K-562) and a normal cell line (e.g., HaCaT)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Halogenated thiourea compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the halogenated thiourea compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.[2][3]

Materials:

-

Cancer cells treated with halogenated thiourea compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat the cells with the test compounds for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3]

Materials:

-

Cancer cells treated with halogenated thiourea compounds

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the compounds for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer activity of halogenated thiourea compounds and a general workflow for their evaluation.

Caption: General workflow for the synthesis and anticancer evaluation of halogenated thiourea compounds.

Caption: Proposed apoptotic signaling pathway induced by halogenated thiourea compounds.

Caption: Inhibition of key oncogenic signaling pathways by halogenated thiourea compounds.

Mechanism of Action

Halogenated thiourea derivatives exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis and inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of action for many halogenated thiourea compounds is the induction of programmed cell death, or apoptosis.[2][3] This is often characterized by:

-

Activation of Caspases: These compounds have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic process.[2][3]

-

Increased Reactive Oxygen Species (ROS) Production: Some derivatives trigger an increase in intracellular ROS levels, which can induce oxidative stress and subsequently lead to apoptosis.[2][3]

-

Cell Cycle Arrest: Halogenated thioureas can cause cell cycle arrest at various phases, such as G0/G1, sub-G1, or G2, preventing cancer cells from dividing and proliferating.[2][7]

Inhibition of Oncogenic Signaling Pathways

Halogenated thiourea derivatives have been found to target and inhibit several critical signaling pathways that are often dysregulated in cancer:

-

K-Ras Inhibition: Certain biphenyl thiourea derivatives incorporating CF3, nitro, and halogen groups have been identified as inhibitors of K-Ras protein, a frequently mutated oncogene in various cancers, including lung cancer.[1]

-

EGFR and VEGFR Inhibition: Some halogenated thioureas act as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1] Inhibition of these pathways can block downstream signaling that promotes cell growth, proliferation, and angiogenesis.

-

Wnt/β-catenin Pathway Inhibition: A 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative has been reported to suppress the proliferation and migration of cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1]

-

Inhibition of IL-6 Secretion: Several potent thiourea compounds have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine known to be involved in tumor progression and inflammation.[2][7]

Conclusion